(R)-Dtbm-segphos
Overview
Description
®-Dtbm-segphos, also known as ®-5,5’-bis(di-tert-butylphosphino)-4,4’-bi-1,3-benzodioxole, is a chiral ligand used in asymmetric catalysis. This compound is particularly notable for its application in enantioselective reactions, where it helps to produce one enantiomer preferentially over the other. The compound’s structure includes two di-tert-butylphosphino groups attached to a bi-1,3-benzodioxole backbone, which provides both steric and electronic properties that are beneficial for catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dtbm-segphos typically involves the following steps:
Formation of the bi-1,3-benzodioxole backbone: This is achieved through a series of reactions starting from commercially available precursors.
Introduction of the phosphino groups: The di-tert-butylphosphino groups are introduced via a palladium-catalyzed coupling reaction. This step requires careful control of reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral ligand in high enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of ®-Dtbm-segphos is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency and yield of the process. Additionally, the use of automated purification systems helps in obtaining the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-Dtbm-segphos undergoes various types of reactions, including:
Oxidation: The phosphino groups can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of a suitable reducing agent.
Substitution: The ligand can undergo substitution reactions where the phosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Dtbm-segphos typically yields phosphine oxides, while reduction reactions can produce various reduced forms of the ligand.
Scientific Research Applications
®-Dtbm-segphos has a wide range of applications in scientific research, including:
Chemistry: It is widely used in asymmetric catalysis to produce chiral molecules with high enantiomeric purity. This is particularly important in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: ®-Dtbm-segphos is employed in the synthesis of chiral drugs, where its ability to produce enantiomerically pure compounds is crucial.
Industry: The ligand is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which ®-Dtbm-segphos exerts its effects involves its ability to coordinate with metal centers in catalytic complexes. The di-tert-butylphosphino groups provide steric hindrance and electronic properties that enhance the selectivity and efficiency of the catalytic process. The bi-1,3-benzodioxole backbone helps to stabilize the complex and facilitate the desired reaction pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-Dtbm-segphos: The enantiomer of ®-Dtbm-segphos, used in similar applications but with opposite chiral selectivity.
BINAP: Another chiral ligand used in asymmetric catalysis, but with a different backbone structure.
DIPAMP: A chiral ligand with a different phosphine substitution pattern.
Uniqueness
®-Dtbm-segphos is unique due to its specific combination of steric and electronic properties provided by the di-tert-butylphosphino groups and the bi-1,3-benzodioxole backbone. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well.
Properties
IUPAC Name |
[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNORAFJUESSLTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H100O8P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566940-03-2, 210169-40-7 | |
Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions is (R)-DTBM-SEGPHOS commonly used for?
A1: this compound demonstrates exceptional performance in a variety of enantioselective reactions, including:
- Hydroacylation: Facilitates the intramolecular hydroacylation of ketones to form enantioenriched lactones, with [Rh(this compound)]BF4 as a highly selective catalyst. []
- Asymmetric Rearrangement: Enables the asymmetric rearrangement of meso-N-acylaziridines into chiral oxazolines, employing a palladium/(R)-DTBM-SEGPHOS catalyst system. []
- Hydrosulfonylation: Allows for the regio- and enantioselective hydrosulfonylation of 1,3-dienes with sulfinic acids using a this compound/Pd catalyst, yielding valuable chiral allylic sulfones. []
- Decarboxylative Amination: Plays a crucial role in the synthesis of axially chiral allenyl amines through the enantioselective palladium-catalyzed decarboxylation of allenyl N-tosylcarbamates. []
- Buchwald-Hartwig Amination: Facilitates the enantioselective synthesis of N-C axially chiral phenanthridin-6-one derivatives via intramolecular Buchwald-Hartwig amination catalyzed by this compound-Pd(OAc)2. []
- Reductive Aldol Reactions: Participates in copper-catalyzed asymmetric reductive aldol reactions of allenic esters to ketones, yielding distinct isomers based on reaction conditions. The use of CuOAc/(R)-DTBM-SEGPHOS/PCy3 selectively produces γ-cis-products. []
- Hydroalkoxylation: Enables the Cu(I)-catalyzed intramolecular hydroalkoxylation of unactivated terminal alkenes, leading to the formation of cyclic ethers. []
- Hydrohydrazonation: Facilitates the palladium-catalyzed enantioselective hydrohydrazonation of 1,3-dienes with hydrazones, generating allylic chiral hydrazones. []
- Atropselective Synthesis: In conjunction with cationic gold(I) complexes, it catalyzes the atropselective intramolecular hydroarylation of alkynes, leading to enantioenriched axially chiral heterobiaryls. []
Q2: How does the structure of this compound contribute to its high enantioselectivity?
A2: The exceptional enantiocontrol observed with this compound is attributed to its unique structural features:
- Bulky DTBM Groups: The large 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) groups create a sterically demanding environment around the metal center. This steric hindrance imposes a well-defined chiral pocket, restricting the approach of substrates and favoring the formation of one enantiomer over the other. [, , , ]
- Segphos Backbone: The rigid spirobiindane backbone of SEGPHOS further enhances the chiral environment and restricts conformational flexibility. This rigidity ensures a consistent spatial arrangement of the DTBM groups, leading to higher selectivity. []
- Electronic Properties: The electron-rich nature of the ligand, stemming from both the DTBM groups and the phosphine donors, influences the electronic properties of the metal center. This electronic influence can impact the reactivity and selectivity of the catalytic process. [, ]
Q3: Can you explain the role of this compound in the asymmetric hydroacylation of ketones?
A3: In the rhodium-catalyzed intramolecular hydroacylation of ketones, this compound acts as a chiral ligand, coordinating to the rhodium center and dictating the stereochemical outcome of the reaction. Mechanistic studies [] suggest the following key steps:
Q4: Have there been any computational studies to understand the role of this compound in catalysis?
A4: Yes, density functional theory (DFT) calculations have been instrumental in providing valuable insights into the mechanism and selectivity of reactions involving this compound. [, ] For instance, in the asymmetric hydroacylation of ketones, DFT calculations revealed an unexpected interaction between the carbonyl-oxygen lone pair of the substrate and a rhodium d-orbital in the transition state for ketone insertion. This interaction, facilitated by the specific chiral environment created by this compound, contributes to the observed enantioselectivity. []
Q5: How do modifications to the structure of this compound affect its activity and selectivity?
A5: While this compound exhibits excellent performance in many catalytic asymmetric reactions, modifications to its structure can significantly impact its activity and selectivity.
- DTBM Group Variation: Substituting the DTBM groups with less bulky substituents often leads to decreased enantioselectivity. The steric bulk of the DTBM groups is crucial for creating the restrictive chiral pocket that differentiates between enantiomeric transition states. [, ]
- Backbone Modifications: Altering the rigid spirobiindane backbone can affect the bite angle and conformational flexibility of the ligand, which in turn influences the enantioselectivity and reactivity. []
- Electronic Effects: Modifications to the electronic properties of the ligand, either by changing the substituents on the phosphorus atoms or by introducing electron-donating or -withdrawing groups on the aromatic rings, can affect the electron density at the metal center, impacting both the rate and selectivity of the reaction. []
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